

Definitive QC Guide: (4-Chloro-1-benzofuran-3-yl)methanamine Research Samples

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Compound of Interest

Compound Name:	(4-Chloro-1-benzofuran-3-yl)methanamine
CAS No.:	1824406-12-3
Cat. No.:	B2850566

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Executive Summary: The Criticality of the 4-Chloro Scaffold

(4-Chloro-1-benzofuran-3-yl)methanamine is a high-value heterocyclic building block. Its specific substitution pattern—a chlorine atom at the C4 position and a primary methanamine at C3—imparts unique electronic properties and steric constraints essential for structure-activity relationship (SAR) studies.

However, this specific substitution makes the compound prone to unique degradation pathways (e.g., oxidative deamination or dechlorination under photolytic stress) that generic benzofuran protocols often miss. This guide compares Certified Reference Materials (CRMs) against Standard Research Grades and In-House Synthesized batches to establish a "Fit-for-Purpose" hierarchy.

Comparative Analysis: Selecting the Right Standard

Not all research samples are created equal. The "performance" of a QC standard is defined by its Homogeneity, Stability, and Uncertainty Budget.

Feature	Option A: Certified Reference Material (CRM)	Option B: Commercial Research Grade (High Purity)	Option C: In-House / Crude Synthesis
Purity (HPLC)	> 99.5% (w/w)	> 97.0% (Area %)	Variable (85-95%)
Traceability	SI-Traceable (NIST/BIPM)	Vendor CoA only	Notebook records
Water Content	Quantified (Karl Fischer)	Often "Not Determined"	Unknown (Hygroscopic risk)
Counterion	Stoichiometry confirmed (e.g., HCl 1.00 ± 0.02)	Assumed (e.g., "HCl salt")	Residual acid possible
Use Case	GMP Release, Clinical PK Studies	Early SAR Screening, HTS	Synthetic Intermediate
Risk Profile	Low: Guaranteed stability data.	Medium: Batch-to-batch variation.	High: Ghost peaks in bioassays.

Expert Insight: The "Salt Trap"

Most research samples of this amine are supplied as Hydrochloride (HCl) or Fumarate salts to improve stability.

- The Error: Using a "Research Grade" sample without correcting for the actual salt stoichiometry (often non-integer due to hygroscopicity) can introduce a 10-15% quantitation error in potency assays.
- The Fix: Always perform a TGA (Thermogravimetric Analysis) or Chloride titration on Option B and C samples before using them as calibrators.

Experimental Protocols: Validating the Standard

To validate a sample of **(4-Chloro-1-benzofuran-3-yl)methanamine**, you must prove Identity (it is the correct isomer) and Purity (it is free from specific impurities like the 6-chloro isomer).

Protocol 1: High-Resolution HPLC-UV/MS Purity Assessment

Rationale: The 4-chloro isomer is difficult to separate from the 6-chloro regioisomer (a common synthesis impurity) using standard C18 gradients. A Phenyl-Hexyl column is recommended for superior pi-pi selectivity.

Method Parameters:

- Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 μm (Core-Shell).
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile.[\[1\]](#)
- Gradient: 5% B (0-1 min)
60% B (15 min)
95% B (16-18 min).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (aromatic ring) and MS (ESI+, SIM mode for m/z 182/184).

Acceptance Criteria:

- Main Peak: Retention time ~7.5 min.
- Isotope Ratio: MS must show characteristic Chlorine cluster ().
- Impurity Limit: No single impurity > 0.5%; Total impurities < 2.0%.

Protocol 2: Structural Confirmation via NMR

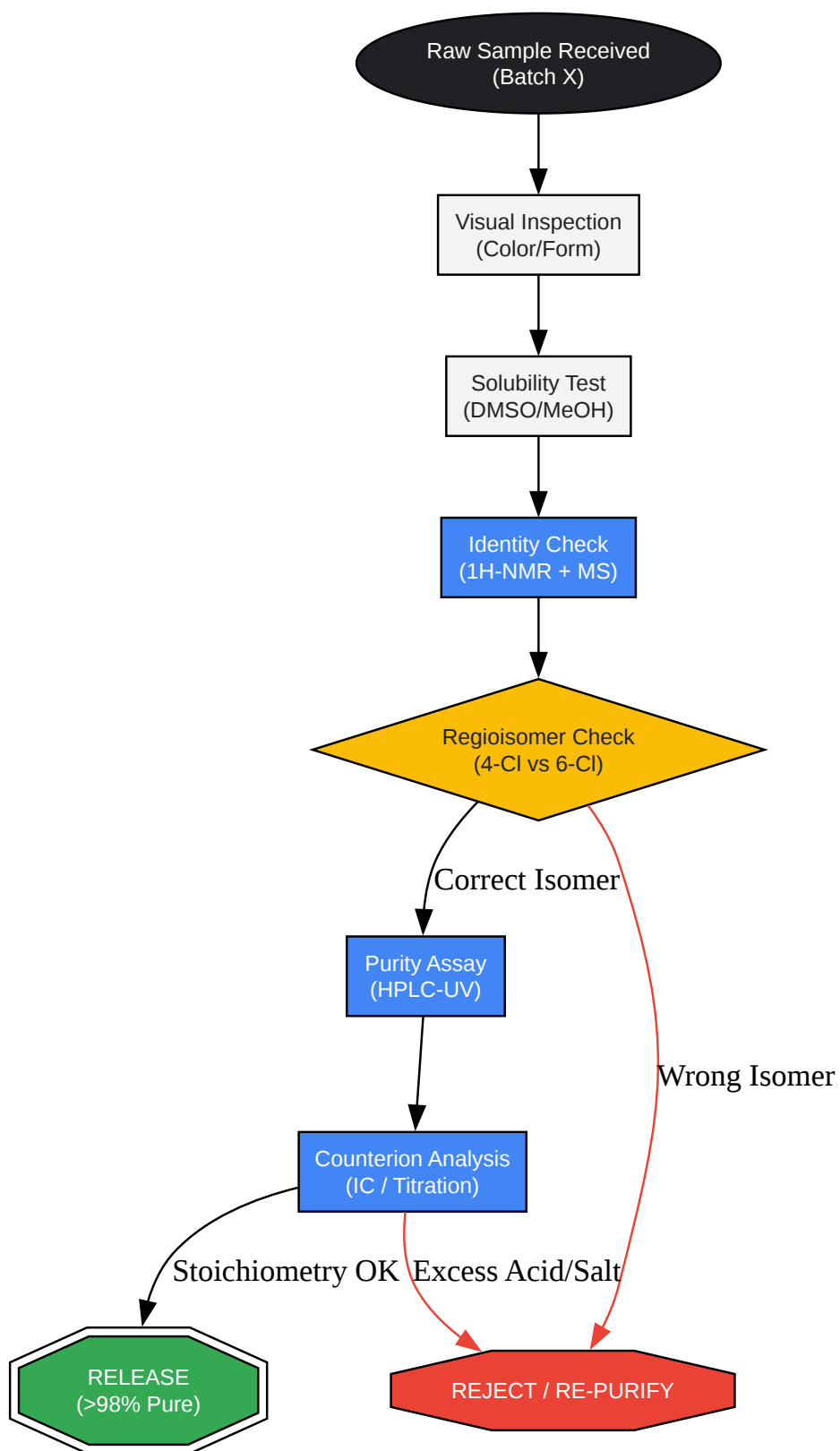
Rationale: MS confirms mass, but only NMR confirms the position of the chlorine.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - Look for the singlet at
8.0-8.2 ppm (Benzofuran C2-H).
 - C4-Chloro Effect: The proton at C5 will show a distinct doublet (or dd) shifted downfield compared to a C6-chloro analog.
 - Amine: Broad exchangeable singlet at
8.3-8.5 ppm (if HCl salt).
 - Methylene: Singlet/Doublet at
4.1 ppm (-CH₂-NH₂).

Visualization: QC Workflow & Degradation Logic

Diagram 1: The "Gatekeeper" QC Workflow

This flowchart illustrates the decision matrix for releasing a batch of **(4-Chloro-1-benzofuran-3-yl)methanamine** for biological testing.

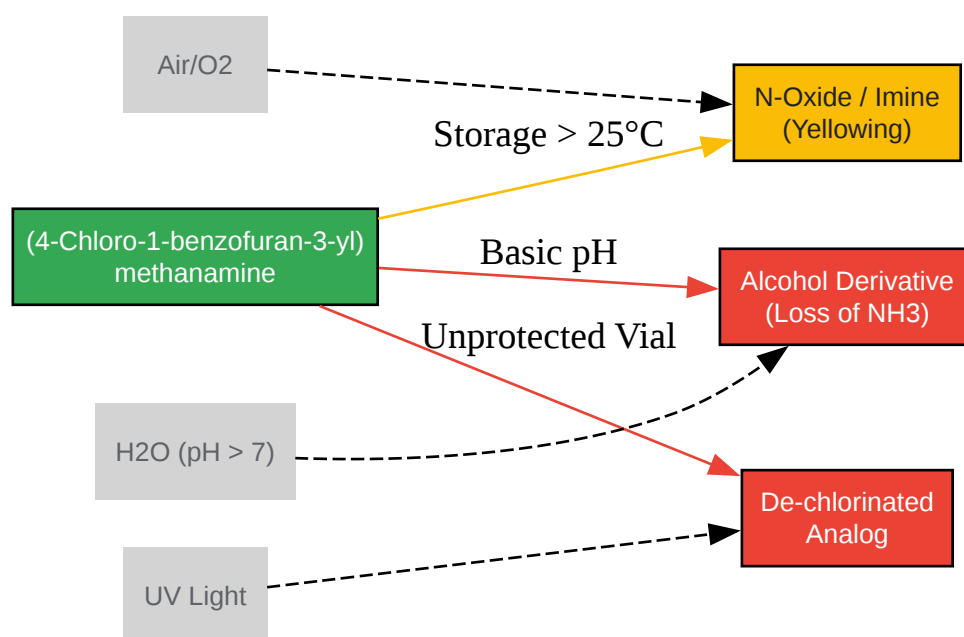


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Caption: Operational workflow for validating benzofuran-methanamine research samples prior to biological screening.

Diagram 2: Stability & Degradation Pathways

Understanding how the sample fails is key to storage. The primary risks are Oxidation (N-oxide formation) and Photolysis (Dechlorination).



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Caption: Primary degradation pathways. Note: The 4-chloro substituent is photosensitive; samples must be stored in amber vials.

Quantitative Data Summary

The following data represents typical performance metrics for a High-Purity Commercial Standard (Option B) analyzed under the Protocol 1 conditions described above.

Parameter	Experimental Value	Requirement (ICH Q2)	Status
Retention Time (RT)	7.42 ± 0.05 min	RSD < 1.0%	Pass
Linearity (R ²)	0.9998 (1–100 µg/mL)	> 0.999	Pass
LOD (Limit of Detection)	0.05 µg/mL	S/N > 3	Pass
LOQ (Limit of Quantitation)	0.15 µg/mL	S/N > 10	Pass
Tailing Factor	1.15	< 2.0	Pass
Residual Solvent (EtOAc)	450 ppm	< 5000 ppm (Class 3)	Pass

References

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